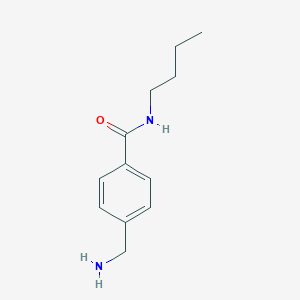
4-(Aminomethyl)-N-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-N-butylbenzamide, also known as Baclofen, is a chemical compound that belongs to the class of drugs known as muscle relaxants. It is a gamma-aminobutyric acid (GABA) analogue that acts as a selective GABA-B receptor agonist. Baclofen is commonly used to treat muscle spasticity associated with conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries.
Mécanisme D'action
4-(Aminomethyl)-N-butylbenzamide acts as a selective agonist for GABA-B receptors, which are located in the central nervous system. GABA-B receptors are G-protein-coupled receptors that are activated by the neurotransmitter GABA. Activation of GABA-B receptors leads to inhibition of neurotransmitter release, which results in a reduction in neuronal excitability. 4-(Aminomethyl)-N-butylbenzamide binds to GABA-B receptors and enhances the inhibitory effects of GABA, leading to a reduction in muscle spasticity.
Effets Biochimiques Et Physiologiques
4-(Aminomethyl)-N-butylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of excitatory neurotransmitters such as glutamate and aspartate, while increasing the release of inhibitory neurotransmitters such as GABA. 4-(Aminomethyl)-N-butylbenzamide has also been shown to reduce the activity of voltage-gated calcium channels, which play a key role in neurotransmitter release. In addition, 4-(Aminomethyl)-N-butylbenzamide has been shown to reduce the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Aminomethyl)-N-butylbenzamide has a number of advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its therapeutic potential. 4-(Aminomethyl)-N-butylbenzamide is also readily available and relatively inexpensive. However, there are some limitations to the use of 4-(Aminomethyl)-N-butylbenzamide in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. In addition, 4-(Aminomethyl)-N-butylbenzamide has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on 4-(Aminomethyl)-N-butylbenzamide. One area of interest is the potential use of 4-(Aminomethyl)-N-butylbenzamide in the treatment of addiction. 4-(Aminomethyl)-N-butylbenzamide has been shown to reduce the craving for alcohol and opioids, and there is growing interest in its potential use as a treatment for addiction. Another area of interest is the development of new 4-(Aminomethyl)-N-butylbenzamide analogues with improved pharmacological properties. Finally, there is a need for further research into the mechanism of action of 4-(Aminomethyl)-N-butylbenzamide, particularly with regard to its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 4-(Aminomethyl)-N-butylbenzamide involves the reaction of 4-chlorobenzaldehyde with n-butylamine to form 4-(aminomethyl)benzaldehyde. This intermediate is then reacted with hydrogen cyanide to form 4-(aminomethyl)benzonitrile, which is subsequently reduced with hydrogen gas over a palladium catalyst to form 4-(Aminomethyl)-N-butylbenzamide.
Applications De Recherche Scientifique
4-(Aminomethyl)-N-butylbenzamide has been extensively studied for its therapeutic potential in the treatment of various neurological disorders. It has been shown to be effective in reducing muscle spasticity and improving motor function in patients with multiple sclerosis, cerebral palsy, and spinal cord injuries. 4-(Aminomethyl)-N-butylbenzamide has also been investigated for its potential use in the treatment of alcoholism, opioid addiction, and anxiety disorders.
Propriétés
Numéro CAS |
164648-77-5 |
|---|---|
Nom du produit |
4-(Aminomethyl)-N-butylbenzamide |
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4-(aminomethyl)-N-butylbenzamide |
InChI |
InChI=1S/C12H18N2O/c1-2-3-8-14-12(15)11-6-4-10(9-13)5-7-11/h4-7H,2-3,8-9,13H2,1H3,(H,14,15) |
Clé InChI |
LDAMZMRSSDWFNA-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN |
SMILES canonique |
CCCCNC(=O)C1=CC=C(C=C1)CN |
Synonymes |
4-(aminomethyl)-N-butylbenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



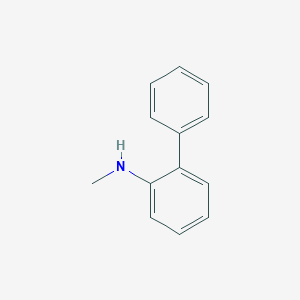
![2-[(7-Chloroquinolin-4-yl)amino]ethanol](/img/structure/B183477.png)
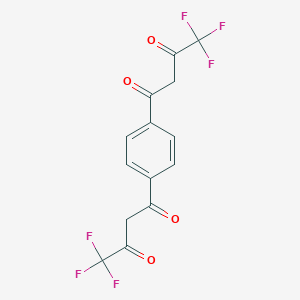
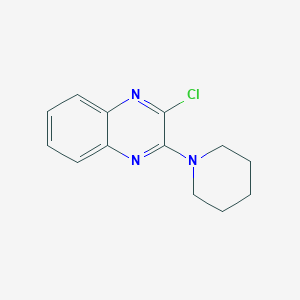
![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)
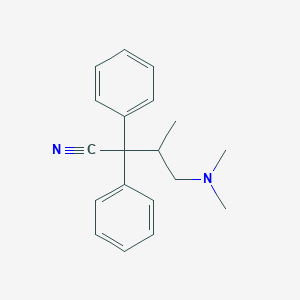
![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)
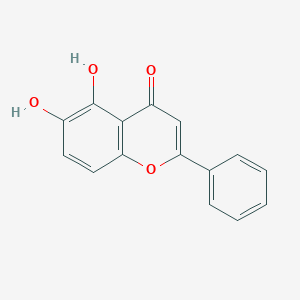
![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)
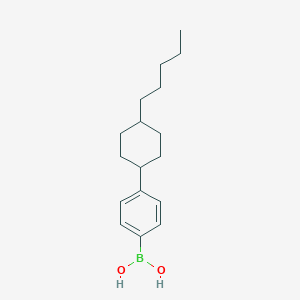
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)
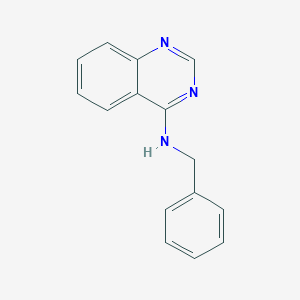
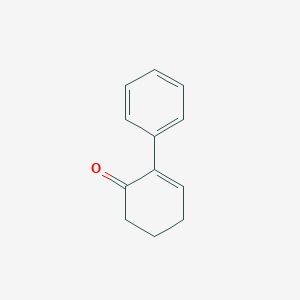
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)